molecular formula C19H19N3 B1622064 Perafensine CAS No. 72444-62-3

Perafensine

Cat. No.: B1622064
CAS No.: 72444-62-3
M. Wt: 289.4 g/mol
InChI Key: BHHDTFRLKOTSKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of perafensine involves the reaction of isoquinoline derivatives with piperazine. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and controlled reaction temperatures to ensure the formation of the desired product . Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Perafensine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like toluene and dimethylbenzene, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Perafensine is similar to other norepinephrine reuptake inhibitors such as diclofensine and nomifensine . it is unique in its specific chemical structure, which includes a piperazine ring attached to an isoquinoline moiety. This structure may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Similar Compounds

  • Diclofensine
  • Nomifensine

These compounds share a similar mechanism of action but differ in their chemical structures and specific pharmacological profiles .

Properties

CAS No.

72444-62-3

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

1-phenyl-3-piperazin-1-ylisoquinoline

InChI

InChI=1S/C19H19N3/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22/h1-9,14,20H,10-13H2

InChI Key

BHHDTFRLKOTSKW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Key on ui other cas no.

72444-62-3

Origin of Product

United States

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